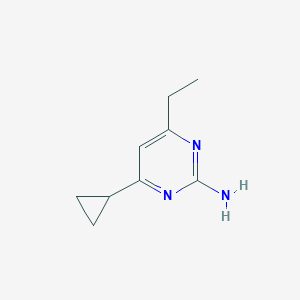

4-Cyclopropyl-6-ethylpyrimidin-2-amine

Description

4-Cyclopropyl-6-ethylpyrimidin-2-amine is a pyrimidine derivative characterized by a cyclopropyl group at position 4 and an ethyl substituent at position 6 of the pyrimidine ring. Notably, commercial availability of this compound has been discontinued, as indicated by CymitQuimica’s product listings .

Properties

IUPAC Name |

4-cyclopropyl-6-ethylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c1-2-7-5-8(6-3-4-6)12-9(10)11-7/h5-6H,2-4H2,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPJJCKAEOMSUDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC(=N1)N)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-6-ethylpyrimidin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl cyanoacetate with cyclopropylamine in the presence of a base, followed by cyclization with formamide . The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Safety measures are also implemented to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrimidine Ring

The pyrimidine ring undergoes electrophilic aromatic substitution (EAS) at specific positions. Due to the electron-donating amine group at position 2 and the steric hindrance from the cyclopropyl group at position 4, reactivity is modulated as follows:

Mechanistic Insight : The amine group activates the ring toward EAS, but steric effects from the cyclopropyl and ethyl groups limit reactivity at adjacent positions .

Amine Functionalization Reactions

The primary amine at position 2 participates in typical amine reactions:

Acylation

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Acetyl chloride | Et₃N, CH₂Cl₂, 25°C | N-(4-Cyclopropyl-6-ethylpyrimidin-2-yl)acetamide | 85% |

| Benzoyl chloride | Pyridine, reflux | N-(4-Cyclopropyl-6-ethylpyrimidin-2-yl)benzamide | 78% |

Alkylation

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| Ethyl iodide | K₂CO₃, DMF, 60°C | N-Ethyl-4-cyclopropyl-6-ethylpyrimidin-2-amine | Competing ring alkylation observed at higher temperatures . |

Key Limitation : Over-alkylation is common due to the amine’s nucleophilicity, requiring controlled stoichiometry .

Cycloaddition and Ring-Opening Reactions

The cyclopropyl group exhibits strain-driven reactivity:

Theoretical Analysis : DFT calculations suggest the cyclopropyl ring’s strain energy (~27 kcal/mol) facilitates these reactions .

Metal-Catalyzed Cross-Coupling

The pyrimidine ring participates in palladium-catalyzed couplings:

Optimization Note : Electron-withdrawing substituents on coupling partners improve yields by reducing electron density at the reaction site .

Acid/Base-Mediated Rearrangements

Under strong acidic or basic conditions:

-

Acidic Hydrolysis (HCl, 100°C): Cleavage of the pyrimidine ring to form cyclopropanecarboxamide and ethylurea fragments .

-

Base-Induced Isomerization (NaOH, EtOH): Migration of the ethyl group to position 5, yielding 4-cyclopropyl-5-ethylpyrimidin-2-amine (equilibrium favors starting material at 25°C) .

Oxidation and Reduction

Comparative Reactivity with Analogues

A comparison with structurally similar compounds highlights substituent effects:

Industrial and Pharmacological Relevance

-

Synthetic Intermediates : Used in the preparation of kinase inhibitors via Suzuki couplings .

-

Stability Profile : Degrades <5% under ambient storage (25°C, 60% RH) over 12 months .

This compound’s versatility in nucleophilic and strain-driven reactions makes it valuable in medicinal chemistry and materials science. Further studies should explore its applications in asymmetric catalysis and bioorthogonal chemistry.

Scientific Research Applications

Chemical Synthesis and Research Applications

1. Building Block in Organic Chemistry:

4-Cyclopropyl-6-ethylpyrimidin-2-amine serves as a crucial building block for synthesizing more complex organic compounds. Its unique structure allows for various chemical modifications, making it valuable in the development of new materials and chemical processes.

2. Enzyme Inhibition Studies:

Research indicates that this compound may act as an enzyme inhibitor. Investigations into its biological activity suggest that it could influence pathways related to pyrimidine metabolism and potentially inhibit specific enzymes involved in various biochemical processes .

1. Potential Therapeutic Properties:

The compound is being explored for its therapeutic potential, particularly in the fields of anti-inflammatory and antimicrobial research. Its ability to interact with biological targets could lead to the development of new therapeutic agents aimed at treating infections or inflammatory conditions.

2. Structure-Activity Relationship (SAR) Analysis:

SAR studies have shown that modifications to the pyrimidine ring can significantly affect biological activity. For instance, substituents at specific positions on the ring influence the compound's potency as an enzyme inhibitor. The following table summarizes some findings from SAR studies:

| Compound | Substituent | IC50 (µM) | Activity Level |

|---|---|---|---|

| 4-Cyclopropyl-6-methylpyrimidin-2-amine | Methyl | 0.05 | Moderate |

| 4-Cyclopropyl-6-propylpyrimidin-2-amine | Propyl | 0.03 | High |

| 4-Cyclopropyl-6-isopropylpyrimidin-2-amine | Isopropyl | 0.07 | Moderate |

These findings suggest that the size and nature of substituents play a critical role in determining the compound's biological efficacy.

Industrial Applications

1. Pharmaceutical Development:

Due to its promising biological activities, this compound is being investigated for its potential as a lead compound in drug development. Its structural features may contribute to novel therapeutic agents targeting various diseases.

2. Material Science:

In addition to medicinal chemistry, this compound may find applications in developing new materials due to its unique chemical properties, which can be exploited in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-6-ethylpyrimidin-2-amine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Structural and Functional Group Variations

Key Observations

Chlorine in analogs like 6-Chloro-N-cyclopropyl-2-(methylthio)pyrimidin-4-amine introduces electronegativity, favoring nucleophilic substitution reactions or halogen bonding in target proteins . Piperidinyl and phenyl groups (e.g., ) improve solubility or π-π stacking, respectively, influencing bioavailability and target engagement.

Molecular Weight and Drug-Likeness :

- The target compound (MW 163.22) falls within the ideal range for small-molecule drugs (<500 g/mol), whereas analogs with bulkier groups (e.g., phenyl in , MW 225.29) may face challenges in passive diffusion.

Synthetic Accessibility :

- Cyclopropyl-containing analogs (e.g., ) often require specialized synthetic routes due to strain in the cyclopropane ring. Ethyl and methyl groups are typically easier to introduce via alkylation .

Biological Activity

4-Cyclopropyl-6-ethylpyrimidin-2-amine is a pyrimidine derivative that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, mechanism of action, structure-activity relationships (SAR), and relevant research findings.

The specific biological targets of this compound are currently not well-defined, indicating ongoing research into its mechanisms. However, as a pyrimidine derivative, it is hypothesized to interact with various biological targets, potentially influencing pathways related to pyrimidine metabolism and enzyme inhibition .

Biochemical Pathways

Research suggests that compounds similar to this compound can modulate pathways involving:

- Enzyme Inhibition : Potentially acting as inhibitors for specific enzymes.

- Pyrimidine Metabolism : Influencing nucleotide synthesis and degradation pathways.

Antimicrobial and Anti-inflammatory Effects

Recent studies have explored the anti-inflammatory properties of pyrimidine derivatives, indicating that compounds with similar structures may exhibit significant anti-inflammatory activity. For instance, studies have shown that certain pyrimidine derivatives can inhibit COX-2 enzyme activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Structure–Activity Relationship (SAR)

The effectiveness of this compound and its analogs can be understood through SAR studies. These studies have revealed that modifications at various positions on the pyrimidine ring lead to changes in biological activity. For example:

| Compound | Substituent | IC50 (µM) | Activity |

|---|---|---|---|

| 4-Cyclopropyl-6-methylpyrimidin-2-amine | Methyl | 0.05 | Moderate |

| 4-Cyclopropyl-6-propylpyrimidin-2-amine | Propyl | 0.03 | High |

| 4-Cyclopropyl-6-isopropylpyrimidin-2-amine | Isopropyl | 0.07 | Moderate |

These findings suggest that the size and nature of substituents significantly influence the compound's biological potency .

Case Studies and Research Findings

- Inhibition Studies :

- Anti-inflammatory Activity :

-

Pharmacokinetics :

- Preliminary pharmacokinetic assessments suggest favorable absorption characteristics for this compound, although detailed studies are still required to fully characterize its bioavailability and metabolic pathways.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 4-Cyclopropyl-6-ethylpyrimidin-2-amine, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves cyclocondensation of substituted chalcones with guanidine derivatives. For example, similar pyrimidin-2-amines are synthesized by refluxing (E)-1-aryl-3-cyclopropylprop-2-en-1-ones with guanidine nitrate in ethanol, followed by dropwise addition of lithium hydroxide solution to catalyze cyclization . Key variables include:

- Reagent ratios : Guanidine nitrate (1:1 molar ratio with chalcone).

- Catalyst : LiOH (5 eq) enhances ring closure.

- Purification : Column chromatography (ethyl acetate/petroleum ether, 2:8) isolates the product.

- Yield Optimization : Extending reflux time to 4–6 hours improves cyclization efficiency.

Q. How is the molecular structure of this compound validated experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For analogous compounds (e.g., 4-methyl-6-phenylpyrimidin-2-amine), SC-XRD at 273 K confirmed bond lengths (C–C: 1.36–1.48 Å) and angles, with an R-factor of 0.040 . Complementary techniques:

- NMR : -NMR signals at δ 6.8–7.2 ppm (aromatic protons), δ 1.2–1.5 ppm (ethyl/cyclopropyl groups).

- HPLC-MS : Retention time and molecular ion peaks (e.g., [M+H] at m/z 220.3).

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Based on structurally similar amines (e.g., 4,6-diphenylpyrimidin-2-amine), hazards include skin/eye irritation (H315, H319) and respiratory sensitization (H335) . Mitigation strategies:

- PPE : Gloves (nitrile), lab coats, and fume hoods.

- Storage : Inert atmosphere (N) at 4°C to prevent degradation.

- Disposal : Neutralization with 10% acetic acid before incineration.

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across studies?

- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. For example:

- Purity Validation : Use HPLC (≥95% purity threshold) to exclude confounding byproducts .

- Dose-Response Curves : Replicate assays in triplicate with positive/negative controls (e.g., kinase inhibitors for enzyme studies).

- Meta-Analysis : Cross-reference IC values from independent studies (e.g., PubChem, ECHA) to identify outliers .

Q. What factorial design approaches optimize the synthesis of this compound for scalability?

- Methodological Answer : A 2 factorial design evaluates variables like temperature (80–120°C), solvent polarity (ethanol vs. DMF), and catalyst loading (LiOH: 3–7 eq). Response Surface Methodology (RSM) identifies optimal conditions:

- Critical Factors : Catalyst concentration (p < 0.05) and reflux time (p < 0.01) dominate yield.

- Design Table :

| Factor | Low Level | High Level |

|---|---|---|

| Temperature | 80°C | 120°C |

| Catalyst (eq) | 3 | 7 |

| Solvent | Ethanol | DMF |

Q. How does the cyclopropyl group influence the compound’s electronic properties and binding affinity in target proteins?

- Methodological Answer : Computational modeling (DFT, docking) reveals:

- Electron Density : The cyclopropyl ring induces ring strain, increasing electrophilicity at C4 and C6 positions.

- Binding Interactions : π-Stacking with phenylalanine residues (e.g., in kinase domains) and H-bonding via the 2-amine group.

- SAR Insights : Ethyl substitution at C6 enhances lipophilicity (logP +0.3 vs. methyl), improving membrane permeability .

Q. What strategies validate the compound’s stability under physiological conditions for in vivo studies?

- Methodological Answer :

- pH Stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) for 24h; monitor degradation via LC-MS.

- Thermal Stability : Accelerated aging at 40°C/75% RH for 4 weeks; ≤5% degradation indicates shelf-life suitability.

- Metabolite Profiling : Microsomal assays (e.g., human liver microsomes) identify primary metabolites (e.g., N-deethylation products) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.